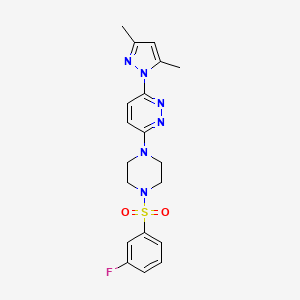
4-(4-méthylbenzyl)pipérazino-3-nitrobenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Applications De Recherche Scientifique
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then further reacted with 4-methylbenzyl chloride and 3-nitrobenzoic acid methyl ester to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylbenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[4-(4-chlorobenzyl)piperazino]-3-nitrobenzenecarboxylate
- Methyl 4-[4-(4-fluorobenzyl)piperazino]-3-nitrobenzenecarboxylate
- Methyl 4-[4-(4-bromobenzyl)piperazino]-3-nitrobenzenecarboxylate
Uniqueness
Methyl 4-[4-(4-methylbenzyl)piperazino]-3-nitrobenzenecarboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-15-3-5-16(6-4-15)14-21-9-11-22(12-10-21)18-8-7-17(20(24)27-2)13-19(18)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJMDFQQRELEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2465965.png)
![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465970.png)
![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2465976.png)

![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)
